ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate
Description
Ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate is a structurally complex enoate ester featuring a (2Z)-configured prop-2-enoate backbone. Key functional groups include:
- Ethyl enoate ester: Provides lipophilicity and influences metabolic stability.
- Cyclohexylcarbamoyl amino group: A bulky, lipophilic substituent that may enhance membrane permeability or receptor binding.
The compound’s stereoelectronic properties are dictated by the conjugation of the enoate system and the substituents’ electronic effects.
Properties
IUPAC Name |
ethyl (Z)-3-(cyclohexylcarbamoylamino)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4/c1-3-31-22(28)17-21(25-23(29)24-18-7-5-4-6-8-18)27-15-13-26(14-16-27)19-9-11-20(30-2)12-10-19/h9-12,17-18H,3-8,13-16H2,1-2H3,(H2,24,25,29)/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLBZKLECZTCKX-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/NC(=O)NC1CCCCC1)\N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acrylate with cyclohexylamine to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The 4-methoxyphenylpiperazine group in the target compound may facilitate receptor interactions (e.g., serotonin or dopamine receptors), whereas the indole group in ’s compound could enable π-π stacking in biological targets .
However, the carbamate and piperazine groups in the target compound may require additional protection/deprotection steps . The indole-containing compound () employs methyl esterification, suggesting that ester group variations (ethyl vs. methyl) can fine-tune logP values .
Crystallographic Insights :
- ’s compound exhibits planar geometry stabilized by intramolecular hydrogen bonding, whereas the target compound’s bulky cyclohexyl group may disrupt planarity, affecting crystal packing and solubility .
Research Findings and Implications
- Biological Activity : While direct pharmacological data are absent, the piperazine and 4-methoxyphenyl motifs in the target compound are common in antipsychotic and antidepressant agents. Its structure-activity relationship (SAR) may resemble atypical neuroleptics.
- Drug Design : Replacing the chlorophenyl group () with piperazine (target compound) could shift selectivity toward CNS targets vs. peripheral enzymes .
- Computational Modeling : Tools like SHELX and WinGX are critical for resolving such complex structures, particularly for analyzing anisotropic displacement parameters in crystallography.
Q & A
Q. How to design a structure-activity relationship (SAR) study targeting the piperazine moiety’s role in receptor binding?
- Methodological Answer : Synthesize analogs with modified piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl). Use radioligand binding assays (e.g., H-spiperone for dopamine D2 receptors) to measure IC. Molecular docking (AutoDock Vina) can correlate substituent electronic properties (Hammett σ) with binding energy trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
